{[2-(Benzyloxy)phenyl]methyl}hydrazine
Description
The compound {[2-(Benzyloxy)phenyl]methyl}hydrazine belongs to the hydrazine (B178648) class of organic substances, which are derived from the inorganic parent compound hydrazine (N₂H₄) by substituting one or more hydrogen atoms with an organic group. wikipedia.org This particular molecule is characterized by a hydrazine moiety attached to a methyl group, which is itself bonded to a phenyl ring bearing a benzyloxy substituent at the ortho position. Its structure combines the reactive potential of the hydrazine group with the steric and electronic influences of the benzyloxyphenyl fragment, making it a subject of interest in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O | PubChem nih.gov |
| Molecular Weight | 228.29 g/mol | PubChem nih.gov |
| CAS Number | 887594-34-5 | PubChem nih.gov |
| Topological Polar Surface Area | 47.3 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Complexity | 204 | PubChem nih.gov |
| XLogP3 | 1.2 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
Structure
3D Structure
Properties
CAS No. |
887594-34-5 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2-phenylmethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C14H16N2O/c15-16-10-13-8-4-5-9-14(13)17-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
GTLHKMXPRZADLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Benzyloxy Phenyl Methyl Hydrazine
Reactions Involving the Hydrazine (B178648) Moiety
The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it a potent nucleophile, driving its participation in a wide range of chemical reactions.
Formation of Hydrazones and Their Derivatives
The reaction of {[2-(Benzyloxy)phenyl]methyl}hydrazine with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of hydrazones. wikipedia.org These reactions are typically straightforward, involving the condensation of the hydrazine with the carbonyl compound, often catalyzed by a small amount of acid. researchgate.netnih.gov The resulting hydrazones are stable compounds with a C=N-NH- linkage and are valuable precursors for further synthetic manipulations.
Hydrazones derived from this compound can be synthesized by reacting it with a variety of carbonyl compounds. For example, condensation with aromatic aldehydes yields the corresponding arylhydrazones. researchgate.net These reactions are fundamental in creating diverse molecular scaffolds. nih.gov
The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. nih.gov The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. This step is generally the rate-determining step and is subject to general acid catalysis. nih.gov Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
The kinetics of hydrazone formation are influenced by the pH of the reaction medium. At very low pH, the hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing down the reaction. nih.gov Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. Therefore, the reaction rate is typically maximal at a mildly acidic pH. nih.gov The nucleophilicity of hydrazines has been studied in detail, and while they exhibit an "alpha-effect" (enhanced nucleophilicity due to the adjacent lone pair), their reactivity is comparable to that of similarly basic amines. researchgate.net
The reactivity of hydrazones allows for their in-situ generation and subsequent transformation in tandem or one-pot reactions, providing an efficient route to complex molecules. organic-chemistry.orgresearchgate.net For instance, a base-promoted tandem condensation and N-alkylation of aldehydes and hydrazines with alkyl halides can produce trisubstituted hydrazones in a single step. organic-chemistry.org
A notable example of a tandem reaction involving hydrazones is their use in the synthesis of pyrazoles. Hydrazones can be formed in situ from a hydrazine and a carbonyl compound, and then undergo cyclization with a suitable partner. For example, a Michael addition of a hydrazine to a nitrostyrene (B7858105) can lead to a benzyl (B1604629) hydrazone, which can then be used in a one-pot synthesis of N-methyl pyrazoles. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |
| This compound | Aldehyde/Ketone | Hydrazone | Condensation | wikipedia.org |
| Hydrazine | Nitrostyrene | Benzyl Hydrazone | Michael Addition | organic-chemistry.org |
| Acetophenone Phenylhydrazone | Vilsmeier Reagent | Pyrazole-4-carboxaldehyde Hydrazone | Double Formylation/Condensation | researchgate.net |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Hydrazones derived from this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. In these reactions, the hydrazone can act as a three-atom component. For instance, the reaction of aldehyde hydrazones with azides can lead to the formation of tetrazoles through an aminyl radical-polar crossover strategy. rsc.org
While direct examples involving this compound are not prevalent in the literature, the general reactivity of hydrazones suggests their utility in such transformations. beilstein-journals.org The field of [3+2] cycloadditions is broad, with various 1,3-dipoles like nitrile oxides, azomethine ylides, and nitrones reacting with dipolarophiles to yield heterocycles. uchicago.edu The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a classic example of a (3+2)-cyclocondensation. beilstein-journals.orgnih.gov
Furthermore, related aryne cycloadditions, such as the [3+2] cycloaddition of benzynes with benzyl azide (B81097), provide a powerful method for constructing nitrogen-containing heterocycles like benzotriazoles. researchgate.net This highlights the potential for the hydrazine moiety or its derivatives to engage in a variety of cycloaddition pathways.
Oxidative Transformations of the Hydrazine Group to Azo Compounds
The hydrazine functionality is susceptible to oxidation, which can lead to the formation of azo compounds (R-N=N-R'). Several methods have been developed for the oxidative dehydrogenation of hydrazines. acs.orgrsc.orgorganic-chemistry.org These methods often employ mild and environmentally friendly oxidizing agents.
A practical, metal-free approach for this transformation utilizes trichloroisocyanuric acid (TCCA) as the oxidant in THF at room temperature, affording a broad range of azo compounds in excellent yields. organic-chemistry.org Another metal-free method involves an NOx system with NaNO2 and HNO3 under an oxygen atmosphere for the aerobic oxidation of arylhydrazides. rsc.org Additionally, rare-earth-metal amides can catalyze the N-N coupling reaction through the oxidation of the metal-nitrogen bond, producing both symmetrical and unsymmetrical azo compounds rapidly and in high yields. acs.org A method for oxidizing hydrazine compounds to azo compounds using an inorganic non-metal catalyst and an inorganic oxidant has also been reported. google.com
| Hydrazine Substrate | Oxidizing Agent/System | Product | Key Features | Ref. |
| General Hydrazines | Trichloroisocyanuric Acid (TCCA) | Azo Compound | Metal-free, mild conditions, high yields | organic-chemistry.org |
| Arylhydrazides | NaNO2, HNO3, O2 | Azo Compound | Metal-free, aerobic oxidation | rsc.org |
| Aromatic Amines | Rare-Earth-Metal Amides | Azo Compound | Fast reaction, high yields | acs.org |
| General Hydrazines | Inorganic Non-metal Catalyst/Inorganic Oxidant | Azo Compound | Avoids metal catalysts and organic oxidants | google.com |
| Hydrazobenzenes | tert-Butyl Nitrite in EtOH | Azo Compound | Efficient and straightforward dehydrogenation | acs.org |
Reductive Pathways of Hydrazine Derivatives to Amines
The N-N bond in hydrazines can be cleaved reductively to yield the corresponding amines. This transformation is a valuable tool in organic synthesis for the introduction of an amino group. rsc.orglookchem.com A notable method for this reduction employs an aqueous solution of titanium(III) trichloride, which is a commercially available and inexpensive reagent. rsc.orglookchem.comresearchgate.net This method is effective over a wide pH range and is compatible with various functional groups, including C-C double bonds, benzyl-nitrogen bonds, and benzyloxy groups, which is particularly relevant for this compound. rsc.orglookchem.com
Another low-valent titanium reagent, prepared in situ from TiCl4 and Mg powder, also facilitates the reductive cleavage of the N-N bond in hydrazines under mild conditions, affording amines in good to excellent yields with high functional group tolerance. umich.edu The Wolff-Kishner reduction is a classic named reaction that converts aldehydes and ketones to alkanes via a hydrazone intermediate, which is then reduced under basic conditions, demonstrating a reductive pathway for hydrazone derivatives. libretexts.orglibretexts.org
Transformations Involving the Benzyloxy Phenyl Substituent
The benzyloxy phenyl portion of the molecule offers several avenues for chemical modification, including the cleavage of the benzyl ether, substitution on the aromatic ring, and coupling reactions to form new carbon-carbon bonds.
De-protection Strategies for the Benzyloxy Group
The benzyl ether serves as a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under various reaction conditions and the availability of multiple de-protection methods. chemrxiv.org The removal of the benzyl group from the benzyloxy substituent in this compound to unveil the corresponding phenol (B47542) is a critical transformation.
The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction typically involves the use of a palladium or platinum catalyst in the presence of hydrogen gas. chemrxiv.orgambeed.com The process breaks the benzyl-oxygen bond to yield the de-protected alcohol and toluene. organic-chemistry.org To avoid the saturation of other aromatic rings within the molecule, palladium is often the catalyst of choice over more aggressive metals like platinum. chemrxiv.org
Alternative conditions for hydrogenolysis have been explored to enhance efficiency and selectivity. For instance, transfer hydrogenation using a hydrogen donor like formic acid with a palladium on carbon catalyst offers a rapid method for de-benzylation. organic-chemistry.org Another approach involves multiphase systems, where catalysts like Raney-Ni have shown effectiveness under mild conditions (50 °C and 1 atm of hydrogen). rsc.orgrsc.org Oxidative methods provide a non-hydrogenation-based alternative for de-protection. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly when the benzyl group is substituted with electron-donating groups like methoxy, a modification that stabilizes the intermediate. organic-chemistry.orgclockss.org
| Method | Catalyst/Reagent | Key Features | Reference |
| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C), Platinum (Pt) | Mild conditions, high efficiency. Palladium is preferred to prevent aromatic ring saturation. chemrxiv.orgorganic-chemistry.org | chemrxiv.org, organic-chemistry.org |
| Transfer Hydrogenation | Pd/C, Formic Acid | Fast and simple removal of benzyl groups. organic-chemistry.org | organic-chemistry.org |
| Multiphase Hydrogenolysis | Raney-Ni | Effective under mild conditions (50°C, 1 atm H₂). rsc.orgrsc.org | rsc.org, rsc.org |
| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Useful for acid-sensitive substrates; effective with photoirradiation. organic-chemistry.org | organic-chemistry.org |
| Acid-Catalyzed Cleavage | Strong Acids (e.g., TFA) | Limited to acid-insensitive substrates. organic-chemistry.orgclockss.org | organic-chemistry.org, clockss.org |
| Metal-Free Deprotection | HPPh₂ and tBuOK | Mild, metal-free conditions with high chemoselectivity for aryl ethers. rsc.org | rsc.org |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the benzyloxy phenyl substituent is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for modifying aromatic systems. wikipedia.org The outcome of such reactions is heavily influenced by the directing effects of the substituents already present on the ring. msu.eduwikipedia.org
The benzyloxy group (-OCH₂Ph) is an activating group and an ortho, para-director. savemyexams.comyoutube.com This is because the oxygen atom can donate electron density into the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate formed during the attack of an electrophile. youtube.commasterorganicchemistry.com This stabilization is more significant when the electrophile attacks at the ortho or para positions relative to the benzyloxy group. youtube.com Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the phenyl ring of this compound would be expected to yield predominantly ortho and para substituted products. wikipedia.orglibretexts.org The inductive effect of the electronegative oxygen atom does withdraw some electron density, but the resonance effect is typically dominant in directing the substitution. msu.edulibretexts.org
Aryl Coupling Reactions of Related Derivatives
To participate in modern cross-coupling reactions, the this compound structure would typically be derivatized first. For instance, the phenyl ring could be halogenated (e.g., brominated or iodinated) or converted into a boronic acid derivative to serve as a partner in palladium-catalyzed coupling reactions. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: If a derivative such as a (2-(benzyloxy)phenyl)methyl-substituted aryl halide or boronic acid is prepared, it can undergo Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov For example, a benzyloxyphenyl boronic acid derivative could be coupled with various aryl or vinyl halides to construct biaryl or aryl-alkene structures. researchgate.netyoutube.com The reaction typically requires a base and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Heck Reaction: The Heck reaction provides another powerful tool for C-C bond formation, coupling an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org A halide derivative of the benzyloxyphenyl moiety could react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov The reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org Nickel-catalyzed versions of Heck-type reactions have also been developed for coupling benzyl chlorides with simple olefins at room temperature. nih.gov
| Reaction | Typical Substrates | Catalyst System | Key Outcome | Reference |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Formation of C(sp²)-C(sp²) bonds (e.g., biaryls). libretexts.orgnih.gov | libretexts.org, nih.gov |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium Catalyst (e.g., Pd(OAc)₂), Base | Formation of substituted alkenes, often with trans selectivity. wikipedia.orgorganic-chemistry.org | wikipedia.org, organic-chemistry.org |
Intramolecular Cyclization Reactions Promoted by the Compound's Structure
The unique arrangement of the hydrazine and the benzylic methylene (B1212753) group in this compound facilitates intramolecular cyclization reactions, providing a powerful route to various nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net These heterocycles are core structures in many natural products and pharmaceuticals. rsc.orgnih.gov
Formation of Nitrogen-Containing Heterocyclic Scaffolds
The reaction of ortho-substituted benzylhydrazines is a well-established method for synthesizing fused nitrogen heterocycles. Specifically, the condensation of a hydrazine with an ortho-formyl or ortho-acyl group leads to the formation of ring systems like phthalazines. nih.govorganic-chemistry.org
In the context of this compound, a common synthetic strategy involves the cyclization of the hydrazine moiety with a carbonyl group. For example, reaction with an appropriate dicarbonyl compound or a derivative thereof can lead to the formation of pyridazine (B1198779) or phthalazine (B143731) rings. The synthesis of phthalazines, for instance, can be achieved by reacting an o-dialdehyde with hydrazine. researchgate.net A related transformation could involve the reaction of this compound with a suitable electrophile that promotes cyclization onto the aromatic ring. Research has shown that intramolecular SEAr reactions can lead to tricyclic iminium compounds. researchgate.net The synthesis of various nitrogen-containing heterocycles, including imidazolidines, tetrahydrocarbazoles, and benzimidazoles, often relies on cyclization strategies involving hydrazine derivatives. nih.govmdpi.com
For example, the synthesis of 4-benzylphthalazin-1(2H)-one derivatives often starts with a cyclization reaction. nih.govrsc.org While not directly starting from this compound, these syntheses illustrate the general principle of using a benzyl-substituted precursor to form a phthalazinone core, which is a key scaffold in medicinal chemistry. nih.govnih.gov
Ring Closure Mechanisms and Stereochemical Outcomes
The mechanism of these intramolecular cyclizations typically involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine group onto an electrophilic center, followed by a ring-closing step. For the formation of phthalazines from o-dialdehydes and hydrazine, the reaction proceeds through the formation of a hydrazone intermediate, followed by a second condensation step to close the ring and subsequent aromatization. researchgate.net
In cases where cyclization is promoted by an acid, the reaction may proceed through a cationic pathway. For example, Brønsted acid-promoted intramolecular cyclization of related systems can involve the formation of a cationic intermediate that then undergoes an electrophilic attack on the aromatic ring to complete the cyclization. rsc.org
The stereochemical outcome of these reactions is highly dependent on the specific substrates and reaction conditions. In many cases, the formation of a planar aromatic heterocyclic system removes any chiral centers that may have existed in the acyclic precursor. However, if the cyclization leads to a non-aromatic, saturated, or partially saturated ring system, the creation of new stereocenters is possible. The stereoselectivity of such reactions would be influenced by the conformation of the transition state, which can be controlled by factors such as the catalyst, solvent, and the nature of the substituents on the starting material. Palladium(II)-catalyzed intramolecular alkene hydrofunctionalization reactions, for instance, demonstrate how a directing group can control the cyclization pathway and the resulting ring size. rsc.org
Catalytic Applications and Mechanistic Studies of Hydrazines
Hydrazine and its derivatives are versatile reagents in organic synthesis, serving not only as building blocks for nitrogen-containing compounds but also as crucial components in various catalytic systems. Their utility spans from acting as hydrogen donors in transfer hydrogenation reactions to functioning as ligands for transition metal catalysts.
Hydrazine derivatives can act as ligands for transition metals, influencing the outcome of catalytic reactions. Although this compound itself has not been extensively studied as a ligand, the broader class of benzylhydrazines and related structures participate in catalytically relevant transformations.
For instance, the synthesis of benzylhydrazine (B1204620) derivatives can be achieved through the oxidative amination of benzylic C-H bonds using a copper(I) oxide/phenanthroline (Cu₂O/Phen) catalytic system. In this process, alkylarenes react with dialkyl azodicarboxylates to form N-substituted hydrazides. rsc.org This transformation highlights how a benzyl moiety, similar to that in this compound, can be a target for catalytic functionalization, and the resulting hydrazine derivative can potentially serve as a precursor to more complex ligands or catalysts.
The synthesis of unsymmetrical diarylmethanes can be accomplished through an in situ organozinc-mediated, palladium-catalyzed cross-coupling reaction. This reaction involves combining a benzyl halide and an aryl halide with zinc metal and a palladium catalyst in water. nih.gov While not directly involving a hydrazine ligand, this demonstrates the reactivity of the benzyl group in catalytic cross-coupling reactions, a common area where specialized ligands are employed to control selectivity and efficiency. The this compound could potentially be explored for the synthesis of novel ligands for such transformations.
Furthermore, N-substituted hydrazones, which can be formed from hydrazines, are synthesized in a single step from alcohols and hydrazine using a manganese pincer complex as a catalyst. nih.gov This "borrowing hydrogen" methodology underscores the role of transition metal catalysts in activating and transforming molecules containing functional groups present in this compound.
The following table summarizes representative catalytic systems for the synthesis of benzylhydrazine derivatives and related compounds.
| Catalyst System | Reactants | Product Type | Reference |
| Cu₂O/Phen | Alkylarene, Dialkyl azodicarboxylate | N-Substituted hydrazide | rsc.org |
| PdCl₂(Amphos)₂ / Zn | Benzyl halide, Aryl halide | Unsymmetrical diarylmethane | nih.gov |
| Manganese pincer complex | Alcohol, Hydrazine | N-Substituted hydrazone | nih.gov |
The mechanisms of reactions involving hydrazine derivatives are diverse and depend on the specific transformation and catalyst employed. Hydrazines are well-known as reducing agents in catalytic transfer hydrogenation, where they serve as a source of hydrogen. d-nb.inforesearchgate.net In these reactions, a catalyst, often a transition metal, facilitates the transfer of hydrogen from the hydrazine to an unsaturated substrate. For example, the debenzylation of protected sugar derivatives can be achieved using catalytic transfer hydrogenation with hydrazine hydrate (B1144303) as the hydrogen donor. researchgate.net
A notable reaction involving hydrazones (derived from hydrazines) is the iron-catalyzed coupling with alkenes. ub.eduacs.orgresearchgate.net The proposed mechanism for this transformation involves the in situ generation of an iron hydride species. This iron hydride then participates in a hydrogen atom transfer (HAT) to the alkene, generating a carbon-centered radical. This radical subsequently couples with the hydrazone, and a final reduction of the resulting nitrogen-centered radical affords the product. acs.org This process illustrates a sophisticated catalytic cycle where the hydrazine derivative is a key substrate undergoing a radical-mediated C-C bond formation.
Hydrogen-atom transfer (HAT) is a fundamental process in a variety of chemical transformations, and hydrazine derivatives can be involved in such pathways, particularly in radical-mediated reactions.
As mentioned previously, the iron-catalyzed coupling of alkenes with hydrazones is a prime example of a HAT-triggered process. ub.eduacs.orgresearchgate.net The key step is the transfer of a hydrogen atom from an in situ generated iron hydride to the alkene. This generates a carbon-centered radical that is central to the subsequent bond-forming events. The efficiency and selectivity of this reaction are highly dependent on the nature of the hydrazone and the alkene. The use of N-Cbz-protected hydrazones was found to be effective for the cyclization step in intramolecular versions of this reaction. ub.edu
The following table outlines the key mechanistic steps in the iron-catalyzed HAT reaction involving hydrazones.
| Mechanistic Step | Description | Intermediate Species | Reference |
| 1. Catalyst Activation | In situ formation of an iron hydride species. | Iron hydride | acs.org |
| 2. Hydrogen Atom Transfer (HAT) | Transfer of a hydrogen atom from the iron hydride to the alkene. | Carbon-centered radical | ub.eduacs.org |
| 3. C-C Bond Formation | Coupling of the carbon-centered radical with the hydrazone. | Nitrogen-centered radical | ub.eduresearchgate.net |
| 4. Radical Reduction | Reduction of the nitrogen-centered radical to the final product. | Final hydrazine product | acs.org |
While direct evidence for this compound participating in HAT processes is not available, its structure suggests potential for such reactivity. The benzylic C-H bonds could, under certain catalytic conditions, be susceptible to abstraction, initiating radical-based transformations.
Applications of 2 Benzyloxy Phenyl Methyl Hydrazine As a Key Synthetic Intermediate
Precursor for Nitrogen-Containing Heterocycles
The reactivity of the hydrazine (B178648) group in {[2-(Benzyloxy)phenyl]methyl}hydrazine makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These ring systems are prevalent in pharmacologically active compounds and other functional materials.
Pyrazole (B372694) and Indazole Synthesis
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized using hydrazine derivatives. The general synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.govorganic-chemistry.org This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by forming an imine with one carbonyl group and an enamine with the other, followed by cyclization and aromatization. youtube.com The reaction is often high-yielding and can be performed under mild conditions. youtube.comorgsyn.org For instance, reacting a 1,3-diketone with hydrazine in an alcoholic solvent can produce pyrazoles in good yields. organic-chemistry.org
Indazoles, bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrazole ring, can also be synthesized from hydrazine precursors. organic-chemistry.orgorgsyn.orgnih.gov One common method involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. researchgate.net This approach provides a practical route to various substituted indazoles. researchgate.net Another strategy is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which tolerates a range of substituents. organic-chemistry.org
A summary of representative synthetic methods for pyrazoles and indazoles is presented in the table below.
| Heterocycle | Synthetic Method | Starting Materials | Key Features |
| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds and hydrazines | High yield, mild conditions youtube.comorgsyn.org |
| Pyrazole | Condensation | α,β-Unsaturated ketones and hydrazines | Versatile for substituted pyrazoles nih.govpharmaguideline.com |
| Indazole | Condensation | o-Fluorobenzaldehydes/O-methyloximes and hydrazine | Practical for substituted indazoles researchgate.net |
| Indazole | Palladium-catalyzed intramolecular amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Tolerates various functional groups organic-chemistry.org |
Triazole and Tetrazole Formation
Triazoles, five-membered heterocycles with three nitrogen atoms, are another class of compounds accessible from hydrazine derivatives. The synthesis of 1,2,4-triazoles can be achieved through methods like the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide. dergipark.org.tr Another approach is the Einhorn-Brunner reaction, where a monosubstituted hydrazine reacts with a diacylamine. dergipark.org.tr Furthermore, reactions of hydrazides with compounds like carbon disulfide can lead to triazole-thiol derivatives. nepjol.infonih.gov
Tetrazoles, five-membered rings containing four nitrogen atoms, are often synthesized via the [3+2] cycloaddition of azides with nitriles. imist.manih.govresearchgate.netresearchgate.net While not a direct application of the hydrazine moiety itself, the synthesis of tetrazoles is relevant in the broader context of nitrogen-rich heterocycles. The reaction of primary amines with triethyl orthoformate and sodium azide (B81097) is a common method for preparing 1-substituted tetrazoles. core.ac.uk
The following table outlines key synthetic routes to triazoles and tetrazoles.
| Heterocycle | Synthetic Method | Starting Materials | Key Features |
| 1,2,4-Triazole | Pellizzari Reaction | Acyl hydrazides and amides | Classic method for 1,2,4-triazoles dergipark.org.tr |
| 1,2,4-Triazole | Einhorn-Brunner Reaction | Monosubstituted hydrazines and diacylamines | Yields 1,5-disubstituted-1,2,4-triazoles dergipark.org.tr |
| 1,2,4-Triazole | Reaction with CS₂ | Hydrazides and carbon disulfide | Forms triazole-thiol derivatives nepjol.infonih.govchemistryjournal.net |
| Tetrazole | [3+2] Cycloaddition | Nitriles and azides | Most common method for tetrazole synthesis imist.manih.govresearchgate.netresearchgate.net |
| 1-Substituted Tetrazole | Amine-Orthoformate-Azide Reaction | Primary amines, triethyl orthoformate, and sodium azide | Versatile for a wide range of amines core.ac.uk |
Quinazoline (B50416) and Benzodiazepine Scaffolds
Quinazolines, bicyclic heterocycles consisting of a benzene ring fused to a pyrimidine (B1678525) ring, can be synthesized through various metal-catalyzed and metal-free methods. organic-chemistry.orgnih.gov For instance, copper-catalyzed reactions of substituted (2-bromophenyl)methylamines with amides or amidine hydrochlorides provide access to quinazoline derivatives. organic-chemistry.org Other routes involve the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols or nitriles. organic-chemistry.org
Benzodiazepines, a class of bicyclic heterocycles with a benzene ring fused to a seven-membered diazepine (B8756704) ring, are often synthesized by the condensation of o-phenylenediamines with ketones or β-diketones. ijtsrd.comnih.gov More specifically, 2,3-benzodiazepines can be synthesized through a one-pot, two-step phosphate-assisted acylation–hydrazine cyclization reaction of 1-arylpropan-2-ones. rsc.org The condensation of hydrazine hydrate (B1144303) with certain 1,5-benzodiazepine derivatives can also lead to the formation of pyrazole-fused benzimidazoles, showcasing the versatility of hydrazine in complex heterocyclic transformations. imist.maresearchgate.net
Key synthetic approaches to quinazolines and benzodiazepines are summarized below.
| Heterocycle | Synthetic Method | Starting Materials | Key Features |
| Quinazoline | Copper-catalyzed cascade reaction | (2-Bromophenyl)methylamines and amidine hydrochlorides | Utilizes inexpensive copper catalyst organic-chemistry.org |
| Quinazoline | Dehydrogenative coupling | 2-Aminobenzylamines and alcohols/nitriles | Atom-economical approach organic-chemistry.org |
| 2,3-Benzodiazepine | One-pot acylation-cyclization | 1-Arylpropan-2-ones and carboxylic acids followed by hydrazine | Direct access to 2,3-benzodiazepines rsc.org |
| 1,5-Benzodiazepine | Condensation | o-Phenylenediamines and ketones | Common and versatile method ijtsrd.comnih.gov |
Building Block for Complex Organic Molecules
Beyond its utility in forming fundamental heterocyclic systems, this compound is a valuable building block for the construction of more intricate organic molecules, including analogues of natural products and diverse scaffolds for combinatorial libraries.
Construction of Natural Product Analogues
Hydrazine-containing compounds are found in nature, albeit relatively rarely, and exhibit a range of biological activities. nih.gov The synthesis of analogues of these natural products often employs hydrazine derivatives as key intermediates. The ability to introduce the N-N bond and subsequently elaborate the molecule allows for the creation of novel structures with potentially enhanced or modified biological profiles. The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their subsequent conversion to 1,3,4-oxadiazoles demonstrates how hydrazine derivatives can be used to generate analogues of biologically active compounds. nih.gov
Scaffold Diversity in Combinatorial Chemistry
The reactivity of the hydrazine moiety in this compound lends itself well to the principles of combinatorial chemistry. By reacting this intermediate with a diverse set of building blocks, such as various dicarbonyl compounds, aldehydes, or ketones, large libraries of compounds with different substitution patterns can be rapidly generated. This approach is particularly valuable in drug discovery for exploring structure-activity relationships. The synthesis of various substituted pyrazoles, triazoles, and other heterocycles from hydrazine precursors exemplifies the potential for creating scaffold diversity. The ability to generate a wide array of derivatives from a common intermediate is a cornerstone of modern medicinal chemistry.
Modified Peptides and Nucleosides via Hydrazine Linkages
The introduction of hydrazine and hydrazide functionalities into peptides and nucleosides is a powerful strategy for creating molecules with enhanced biological properties and novel functionalities. While direct studies on "this compound" are limited, the well-established chemistry of related hydrazine derivatives provides a strong indication of its potential in these areas.
Hydrazine derivatives are crucial in the synthesis of peptide hydrazides, which are important precursors for creating larger, more complex protein structures through methods like native chemical ligation. For instance, resins functionalized with hydrazine moieties, such as a 3-(p-benzyloxyphenyl)-1,1-dimethylpropyloxycarbonylhydrazide resin, have been successfully employed in the solid-phase synthesis of protected peptide hydrazides acs.org. This approach allows for the convenient preparation of C-terminal peptide hydrazides, which can then be used for further modifications nih.govresearchgate.net. The treatment of peptides with hydrazine can also lead to specific peptide bond cleavages, a technique that has been utilized for peptide mapping and sequencing nih.gov.
In the realm of nucleoside chemistry, the hydrazine moiety is a key component in the synthesis of modified nucleosides and nucleotides, which are explored for their potential as antiviral and anticancer agents. nih.govorgsyn.org Hydrazine derivatives can be used to introduce modifications to the nucleobase or the sugar moiety, leading to a diverse array of nucleoside analogues. For example, hydrazinolysis of ethyl 2-mercaptobenzimidazoleacetate produces a hydrazide that can be further reacted with sugars to form sugar hydrazones, a class of modified nucleosides with potential biological activity. orientjchem.org The general reactivity of hydrazines allows for their incorporation into various heterocyclic systems, which is a fundamental aspect of creating novel nucleoside mimics.
The reaction of hydrazine derivatives with carbonyl compounds to form stable hydrazone linkages is a cornerstone of bioconjugation chemistry. This reaction is widely used to link peptides and other biomolecules to reporter molecules, drugs, or other functional groups. Given the structure of "this compound", it is poised to be an effective reagent for such conjugations, enabling the creation of novel bioconjugates with tailored properties.
Role in Material Science Precursor Development
The application of hydrazine derivatives extends beyond biochemistry into the realm of material science, where they serve as precursors for functional polymers and other advanced materials. Hydrazine's ability to act as a reducing agent and a building block for nitrogen-containing polymers makes it a valuable tool for material scientists.
While specific research on the use of "this compound" as a material science precursor is not widely documented, the broader applications of hydrazines suggest its potential in this field. For example, hydrazine is used in the synthesis of thermosetting polymers. Resins with high thermal and chemical stability have been created by curing prepolymers made from the reaction of polycarboxylic acids with substituted hydrazine compounds. nih.gov
Furthermore, hydrazine and its derivatives have been employed in the synthesis and modification of polymers. For instance, a series of benzyl (B1604629) guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives, some featuring a benzyloxy group, have been synthesized and shown to possess potent antimicrobial activity. researchgate.net This highlights the potential for incorporating "this compound" into polymer backbones or as functional side groups to impart specific biological activities to the material.
The table below provides a summary of related compounds and their applications, illustrating the potential uses of "this compound" in these fields.
| Compound/Resin | Application | Reference |
| 3-(p-Benzyloxy-phenyl)-1,1-dimethyl-propyloxycarbonyl-hydrazide Resin | Solid-phase synthesis of protected peptide hydrazides | acs.org |
| Fmoc-hydrazine resin | Synthesis of C-terminal peptide hydrazides | nih.govresearchgate.net |
| Hydrazine | Chemical modification and cleavage of peptides | nih.gov |
| Hydrazine Derivatives | Synthesis of modified nucleosides and nucleotides | nih.govorgsyn.org |
| 2-Mercaptobenz-imidazole-hydrazide | Synthesis of sugar hydrazone nucleosides | orientjchem.org |
| Substituted Hydrazines | Precursors for thermosetting polymers | nih.gov |
| Benzyl aminoguanidine hydrazone derivatives | Antimicrobial functionalization of molecules | researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Excluding Basic Identification Data
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized molecules and for monitoring the progress of a chemical reaction. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula.
In the synthesis of {[2-(Benzyloxy)phenyl]methyl}hydrazine, HRMS would be employed to confirm the successful formation of the target compound. For instance, the protonated molecule, [M+H]⁺, would be analyzed. The experimentally measured mass would then be compared to the theoretically calculated mass for the chemical formula C₁₄H₁₇N₂O⁺. A close match between these values provides strong evidence for the successful synthesis of the desired product.
Furthermore, HRMS is instrumental in reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and analyzing them with HRMS, chemists can track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 1: Theoretical vs. Experimental Mass Data for a Hypothetical HRMS Analysis
| Ion | Chemical Formula | Theoretical m/z | Experimental m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | C₁₄H₁₇N₂O⁺ | 229.1335 | 229.1332 | -1.31 |
| [M+Na]⁺ | C₁₄H₁₆N₂ONa⁺ | 251.1155 | 251.1151 | -1.59 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Dynamic Studies
While basic ¹H and ¹³C NMR are used for initial structural verification, advanced NMR techniques are required to probe the finer details of molecular structure and dynamics. For this compound and its derivatives, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining stereochemistry. These 2D NMR experiments detect through-space interactions between protons that are in close proximity, allowing for the elucidation of the relative orientation of different parts of the molecule.
For example, a NOESY experiment could reveal correlations between the protons of the benzyl (B1604629) group and the protons on the phenyl ring, confirming their spatial relationship. This would be particularly important in the study of more complex derivatives where multiple stereoisomers are possible.
Dynamic NMR (DNMR) studies can provide information on conformational changes and restricted bond rotations within the molecule. For this compound, DNMR could be used to study the rotational barrier around the C-N and N-N bonds. By acquiring NMR spectra at different temperatures, the coalescence of signals can be observed, from which the energy barrier for the dynamic process can be calculated.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, its derivatives can often be crystallized more readily.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high accuracy. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's physical properties and for designing new derivatives with specific structural features.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| R-factor | 0.045 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Synthesis
When this compound or its derivatives are synthesized in a chiral, non-racemic form, it is essential to determine the enantiomeric excess (ee) of the product. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for this purpose.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of the synthesized sample to that of the pure enantiomers, the enantiomeric excess can be accurately determined. This technique is crucial in the development of asymmetric syntheses, where the goal is to produce one enantiomer selectively over the other.
UV-Vis and Fluorescence Spectroscopy for Studying Electronic Properties and Transformations
UV-Vis and fluorescence spectroscopy are used to study the electronic properties of molecules and to monitor chemical transformations. The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* electronic transitions of the aromatic rings. The position and intensity of these bands can be influenced by the solvent and by the presence of substituents on the aromatic rings.
Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. If the compound is fluorescent, its emission spectrum can be recorded. The fluorescence quantum yield and lifetime are sensitive parameters that can be affected by the molecular environment and by interactions with other molecules. These techniques can also be used to monitor reactions that involve a change in the chromophore of the molecule, such as oxidation or complexation reactions.
Future Directions and Emerging Research Avenues in Hydrazine Chemistry
Sustainable Synthetic Approaches for Hydrazine (B178648) Derivatives
The development of sustainable or "green" chemistry methods is a paramount goal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. For hydrazine derivatives, this has translated into exploring alternatives to traditional synthetic routes, which can involve harsh reagents and produce significant waste.
While specific sustainable protocols for {[2-(Benzyloxy)phenyl]methyl}hydrazine are not detailed in published research, several promising green strategies are being applied to the broader class of hydrazines and hydrazones. These include mechanochemistry, photocatalysis, and the use of aqueous or solvent-free reaction conditions. rsc.orgresearchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully used to produce hydrazones quantitatively with minimal solvent use. researchgate.net Another approach involves the photocatalytic synthesis of benzylhydrazine (B1204620) derivatives from phenylethanol analogues under mild, redox-neutral conditions. rsc.org A novel method for synthesizing benzyl (B1604629) hydrazines has also been developed through the copper-catalyzed oxidative amination of benzylic C–H bonds, offering a direct route from readily available alkylarenes. rsc.org
These methodologies represent a significant step forward in the sustainable production of hydrazine compounds. Future research could focus on adapting these principles to the synthesis of this compound, potentially starting from 2-(benzyloxy)toluene or 2-(benzyloxy)benzyl alcohol.
Table 1: Examples of Sustainable Synthetic Methods for Hydrazine Derivatives
| Method | Reactants | Catalyst/Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Mechanochemistry | Aldehydes/Ketones + Hydrazines | Ball milling, solvent-free | Hydrazones | Reduced solvent waste, high yields. researchgate.net | researchgate.net |
| Photocatalysis | Phenylethanol analogues + Azodicarboxylates | Redox-neutral, mild conditions | Benzylhydrazines | Use of light energy, mild conditions. rsc.org | rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Research into hydrazine chemistry is actively seeking to uncover novel reactivity patterns that go beyond classical transformations like hydrazone formation. The unique electronic properties of the N-N bond allow for a diverse range of reactions. While specific unprecedented transformations of this compound have not been reported, the reactivity of related benzyl- and phenylhydrazines provides insight into potential future explorations. researchgate.net
For instance, benzylhydrazine is a key precursor in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. orgsyn.org The Fischer indole (B1671886) synthesis, a classic reaction involving the cyclization of arylhydrazones, demonstrates the utility of the hydrazine moiety in constructing complex molecular architectures. More recent research has focused on novel coupling reactions. For example, the Knorr pyrazole (B372694) synthesis, involving the reaction of phenylhydrazine (B124118) with 1,3-dicarbonyls, has been studied in detail to reveal complex mechanisms, including autocatalysis. imperial.ac.uk Additionally, the development of new catalyst systems continues to expand the scope of hydrazine reactions, enabling transformations that were previously challenging.
Future work on this compound could explore its participation in novel multicomponent reactions, catalytic asymmetric transformations to introduce chirality, or its use as a precursor for unique heterocyclic scaffolds that could have applications in medicinal chemistry or materials science. ut.ac.irnih.gov
Integration into Flow Chemistry and Automation Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. rsc.orgnih.gov The integration of hydrazine synthesis into flow platforms is a growing area of interest, as it allows for the safe handling of potentially hazardous reagents and intermediates and can improve reaction efficiency and product consistency. nih.govrsc.org
Protocols for the continuous flow synthesis of various hydrazine derivatives have been successfully developed. rsc.org For example, a practical method for the deoxygenation of alcohols to form hydrazine derivatives using a continuous flow system has been demonstrated to have excellent functional group tolerance and scalability. rsc.orgrsc.org Specific processes for the continuous synthesis of phenylhydrazine salts have also been established, integrating diazotization, reduction, and salt formation into a single, efficient reactor system. patsnap.com Furthermore, flow chemistry has been applied to reactions using benzylhydrazine, for example, in the synthesis of triazole derivatives.
Although the synthesis of this compound via a flow process has not been specifically described, the existing literature provides a strong foundation for its development. A potential flow process could involve pumping a solution of 2-(benzyloxy)benzyl alcohol and reagents through a heated reactor coil to achieve a safe, efficient, and scalable synthesis. rsc.orgrsc.org
Table 2: Comparison of Batch vs. Flow Chemistry for Hydrazine Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Handling of potentially unstable intermediates can be hazardous on a large scale. | In-situ generation and immediate consumption of hazardous intermediates improves safety. nih.gov | nih.gov |
| Heat Transfer | Can be inefficient, leading to hot spots and side reactions. | Superior heat transfer due to high surface-area-to-volume ratio. nih.gov | nih.gov |
| Scalability | Scaling up can be complex and non-linear. | Scalability is achieved by running the system for longer periods or "numbering-up" reactors. rsc.org | rsc.org |
| Process Control | More difficult to precisely control reaction parameters like temperature and residence time. | Precise control over reaction parameters, leading to higher reproducibility. imperial.ac.uk | imperial.ac.uk |
Development of Advanced Functional Materials Based on Derived Scaffolds
The unique structural and electronic properties of hydrazines make them valuable building blocks for the creation of advanced functional materials. Scaffolds derived from hydrazine-containing molecules are being investigated for applications ranging from drug delivery to electronics. mdpi.comrsc.org
While there is no specific research on functional materials derived from this compound, related research highlights the potential. For instance, polymers containing hydrazine-responsive groups have been developed. In one study, nanoparticles with a phthalimide (B116566) core were synthesized, which could be deprotected by hydrazine, altering the polymer's properties for potential applications in drug delivery or biocatalysis. rsc.org In another area, cross-linked polar polymers have been studied as reversible absorbents for the safe storage of hydrazine fuels. mdpi.com Furthermore, complex heterocyclic scaffolds derived from hydrazine precursors are being explored as inhibitors for biological targets like monoamine oxidase (MAO), which is relevant in drug discovery. nih.gov
Future research could investigate the polymerization of this compound or its derivatives to create novel polymers. The presence of the benzyloxy and phenyl groups could impart interesting properties, such as thermal stability or specific binding capabilities, making such materials candidates for sensors, responsive hydrogels, or specialized coatings.
Chemoenzymatic Synthesis and Biocatalysis with Hydrazine Compounds
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, and biocatalysis, which uses enzymes to perform chemical transformations, offer highly selective and environmentally friendly routes to complex molecules. nih.gov The application of these techniques to hydrazine chemistry is an emerging field with significant potential.
The biosynthesis of natural products containing N-N bonds, though relatively rare, confirms that enzymes capable of forming and modifying such bonds exist in nature. nih.gov However, the specific enzymes involved are often not yet fully characterized. Research in this area is focused on identifying and engineering enzymes, such as N-acylases, that can contribute to the synthesis of diverse hydrazine derivatives. nih.gov While no biocatalytic or chemoenzymatic methods have been reported for the synthesis or modification of this compound, this remains a promising avenue for future exploration. The development of enzymes that could, for example, stereoselectively alkylate the hydrazine nitrogen or perform other specific transformations would be a powerful tool for creating novel and complex molecules from this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
